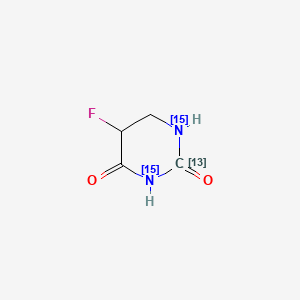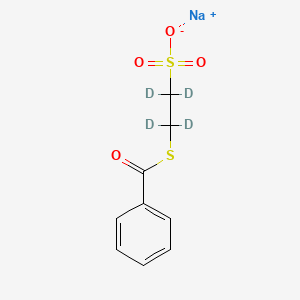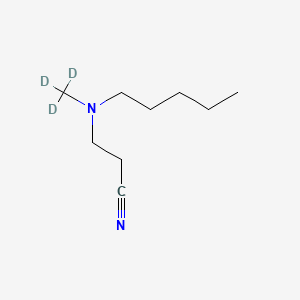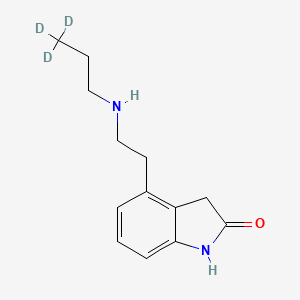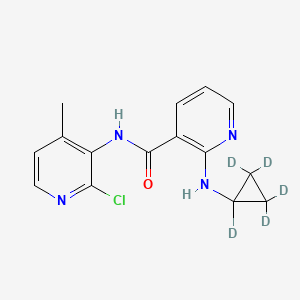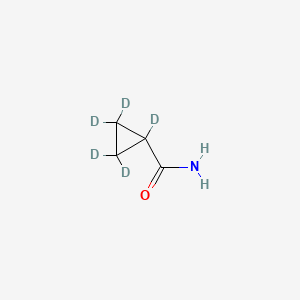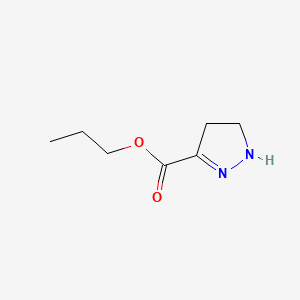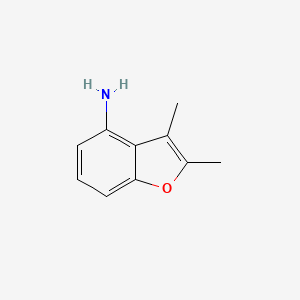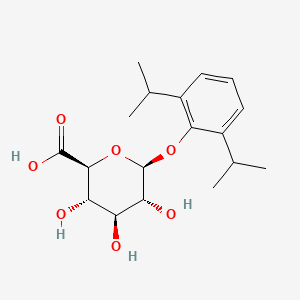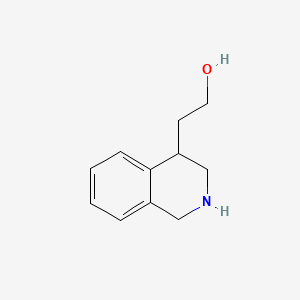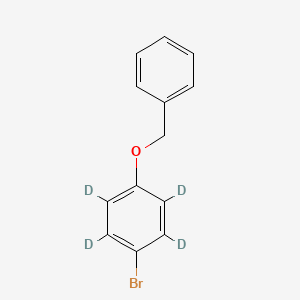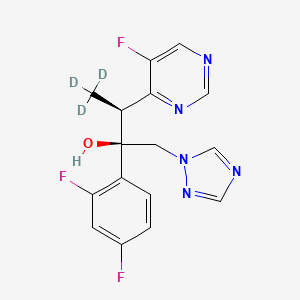
Trandolaprilat-phenyl-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trandolaprilat-phenyl-d5 is a labeled metabolite of Trandolapril . Trandolapril is an anti-hypertensive drug . The molecular weight of this compound is 407.51 and its molecular formula is C22H25D5N2O5 .
Molecular Structure Analysis
The molecular formula of this compound is C22H25D5N2O5 . Unfortunately, the specific molecular structure analysis is not available in the search results.Chemical Reactions Analysis
Trandolapril, the prodrug of Trandolaprilat, needs to be activated by carboxylesterase 1 (CES1) in the liver to exert its intended therapeutic effect . A study has shown that the CES1 genetic variant G143E markedly impaired Trandolapril activation in the human liver .Physical and Chemical Properties Analysis
The molecular weight of this compound is 407.51 and its molecular formula is C22H25D5N2O5 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
- Trandolaprilat shows similar pharmacodynamic properties to other ACE inhibitors, improving hemodynamic and cardiac parameters in patients with essential hypertension (Wiseman & McTavish, 1994).
- It effectively controls blood pressure for at least 24 hours in patients with mild to moderate hypertension and has a significant antihypertensive effect when combined with hydrochlorothiazide or sustained-release nifedipine (Duc & Brunner, 1992).
- Trandolaprilat exhibits a particularly high affinity for converting enzyme, resulting in a slow dissociation and one of the longest durations of action of any converting enzyme inhibitor known so far (Weir, Gray, Paster, & Saunders, 1995).
- It is more potent and tissue-selective than enalaprilat, reducing ACE activities in aorta, left ventricle, and lung (Cziráki, Parkerson, Fisher, & Catravas, 1997).
- Trandolaprilat has been shown to reduce vascular smooth muscle cell growth by inhibiting protein synthesis at the translational level, potentially providing benefits in vascular health (Uehara et al., 1993).
Mechanism of Action
Target of Action
Trandolaprilat-phenyl-d5, also known as Trandolaprilate D5, is a labeled metabolite of Trandolapril . Trandolapril is a prodrug of an Angiotensin-Converting Enzyme (ACE) inhibitor . ACE is the primary target of this compound. ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE and preventing the formation of ATII, this compound disrupts the RAAS, leading to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .
Pharmacokinetics
Trandolapril, the prodrug of this compound, is metabolized in the liver to its biologically active form, Trandolaprilat . The absorption of Trandolapril is slowed with food, and it is distributed at approximately 18 L . It is excreted in urine (~33% as Trandolapril and Trandolaprilat) and feces (~66%) . The half-life elimination of Trandolapril is 6 hours, and Trandolaprilat is effectively 22.5 hours .
Result of Action
The primary molecular effect of this compound is the inhibition of ACE, leading to decreased levels of ATII . This results in various cellular effects, including reduced vasoconstriction and decreased aldosterone secretion. Clinically, these effects manifest as a reduction in blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can slow the absorption of Trandolapril . Additionally, renal and hepatic function can impact the metabolism and excretion of the drug . In patients with renal impairment or mild to moderate alcoholic cirrhosis, plasma concentrations of Trandolapril and Trandolaprilat were found to be greater .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Trandolaprilat-phenyl-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of this compound is with the angiotensin-converting enzyme (ACE). This compound inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, this compound regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound inhibits ACE, preventing the formation of angiotensin II from angiotensin I .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is absorbed rapidly, and peak plasma levels and AUCs are dose-dependent . There is no Trandolapril accumulation, but there is mild Trandolaprilat accumulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways of Trandolapril. Cleavage of the ester group of Trandolapril, primarily in the liver, is responsible for conversion to this compound .
Properties
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHTSYNOHNUSH-PPEBBQNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
